METHYL 2-(3,5-DIMETHYL-1-BENZOFURAN-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Description

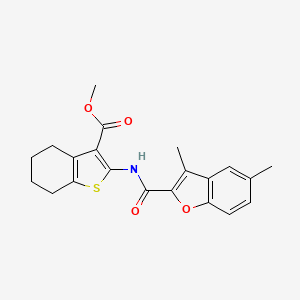

Methyl 2-(3,5-dimethyl-1-benzofuran-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic organic compound featuring a fused benzothiophene core partially saturated (4,5,6,7-tetrahydro) and substituted with a methyl carboxylate group at position 3. The benzofuran moiety (3,5-dimethyl-substituted) is linked via an amide bond to the benzothiophene scaffold. Its characterization likely employs crystallographic tools such as SHELX for structure refinement , ORTEP-3 for graphical representation , and the WinGX suite for small-molecule crystallography .

Properties

IUPAC Name |

methyl 2-[(3,5-dimethyl-1-benzofuran-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S/c1-11-8-9-15-14(10-11)12(2)18(26-15)19(23)22-20-17(21(24)25-3)13-6-4-5-7-16(13)27-20/h8-10H,4-7H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNCANOXMQQFIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(3,5-DIMETHYL-1-BENZOFURAN-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and benzothiophene intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include methylating agents, amides, and thiophenes. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and product consistency.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(3,5-DIMETHYL-1-BENZOFURAN-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

METHYL 2-(3,5-DIMETHYL-1-BENZOFURAN-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a drug candidate or a pharmacological tool.

Industry: The compound could be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism by which METHYL 2-(3,5-DIMETHYL-1-BENZOFURAN-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique combination of benzofuran, benzothiophene, and amide functionalities distinguishes it from related molecules. Below is a detailed comparison with compounds identified in the evidence:

Sulfonylurea Herbicides ()

The pesticide glossary lists methyl esters of sulfonylurea herbicides, such as metsulfuron methyl ester and ethametsulfuron methyl ester . These share a methyl ester group and triazine-based substituents but lack the benzofuran-benzothiophene framework. Key differences include:

- Core Structure : Sulfonylureas feature a sulfonylurea bridge linked to a triazine ring, whereas the target compound has a benzofuran-amide-benzothiophene core.

- Functionality : The sulfonylurea herbicides inhibit acetolactate synthase (ALS) in plants, a mode of action unlikely in the target compound due to structural divergence.

Ethyl 3-Amino-5,5-Difluoro-4,5,6,7-Tetrahydrobenzofuran-2-Carboxylate ()

This compound shares a tetrahydrobenzofuran core with the target molecule but differs in substituents:

- Substituents: The ethyl ester derivative has amino and difluoro groups at positions 3 and 5, respectively, while the target compound features a dimethyl-substituted benzofuran linked via an amide to a benzothiophene .

- Electronic Effects : Fluorine atoms in the ethyl ester derivative may enhance electronegativity and metabolic stability, whereas methyl groups in the target compound could increase hydrophobicity.

- Synthetic Utility : Both compounds may serve as intermediates for pharmaceuticals, but the amide linkage in the target compound offers greater versatility for further functionalization.

Hypothetical Data Table

| Compound Name | Core Structure | Key Functional Groups | Potential Applications |

|---|---|---|---|

| Methyl 2-(3,5-dimethyl-1-benzofuran-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Benzofuran-benzothiophene | Amide, methyl ester, tetrahydro rings | Medicinal chemistry, materials |

| Metsulfuron methyl ester | Triazine-sulfonylurea | Sulfonylurea bridge, methyl ester | Herbicide |

| Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate | Tetrahydrobenzofuran | Amino, difluoro, ethyl ester | Pharmaceutical intermediate |

Research Implications and Limitations

- Crystallographic Analysis : The compound’s structural elucidation would benefit from SHELXL for refinement and WinGX for data integration . Hydrogen-bonding patterns could be analyzed using graph-set theory .

- Biological Activity : While sulfonylureas in are herbicides, the target compound’s benzothiophene moiety may confer distinct bioactivity, warranting further study.

- Synthetic Challenges : The amide linkage between benzofuran and benzothiophene may pose steric hindrance during synthesis, unlike the simpler esterification in ’s compound.

Biological Activity

Methyl 2-(3,5-dimethyl-1-benzofuran-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR), supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that incorporates both benzofuran and benzothiophene moieties. Its molecular formula is with a molecular weight of approximately 358.44 g/mol. The presence of these heterocyclic rings is significant as they often contribute to the biological activity of compounds.

Anticancer Activity

Recent studies have indicated that derivatives of benzofuran and benzothiophene exhibit notable anticancer properties. For instance, compounds with similar structural frameworks have shown significant inhibition against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 | 0.49 | Inhibition of tyrosine kinase receptors |

| Compound B | HL60 | 11.0 | Induction of apoptosis via mitochondrial pathway |

| Compound C | LNCaP | 2.58 | Cell cycle arrest at G1 phase |

The GI50 values represent the concentration required to inhibit cell growth by 50%, indicating the potency of these compounds against specific cancer types.

The biological activity of this compound may involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Many benzofuran derivatives trigger programmed cell death in cancer cells through various pathways.

- Cell Cycle Arrest : Some studies suggest that these compounds can halt the cell cycle, preventing cancer cells from dividing.

Study 1: Anticancer Efficacy

A recent study investigated the efficacy of a related compound in a panel of human cancer cell lines. The results demonstrated that the compound exhibited selective toxicity towards cancer cells while sparing normal cells (e.g., VERO cells). This selectivity is crucial for minimizing side effects in potential therapeutic applications.

Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on optimizing the structure to enhance biological activity. Variations in substituents on the benzofuran ring were systematically analyzed to determine their impact on anticancer efficacy. The findings suggested that specific modifications could significantly improve GI50 values across different cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.